molecular formula C15H13FN6O B2668818 N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide CAS No. 338793-40-1

N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide

Cat. No.: B2668818
CAS No.: 338793-40-1
M. Wt: 312.308
InChI Key: MLJQHOFRYNPVBR-QPJJXVBHSA-N
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Description

Chemical Structure: This compound (CAS 338793-40-1; molecular formula C₁₅H₁₃FN₆O; molecular weight 312.31 g/mol) features a triazolopyrimidine core substituted with a (4-fluorophenyl)ethenyl group at position 7 and a methoxymethanimidamide group at position 2 . Its structural uniqueness lies in the conjugated ethenyl linkage and the methoxyimino moiety, which influence electronic properties and bioavailability.

Properties

IUPAC Name

N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6O/c1-23-19-10-18-14-20-15-17-9-8-13(22(15)21-14)7-4-11-2-5-12(16)6-3-11/h2-10H,1H3,(H,18,19,21)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJQHOFRYNPVBR-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=NC1=NN2C(=CC=NC2=N1)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=N\C1=NN2C(=CC=NC2=N1)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the fluorophenyl ethenyl group and the methoxymethanimidamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures, with modifications to improve efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N’-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs in the Triazolopyrimidine Class

Triazolopyrimidines are a versatile class of heterocyclic compounds with demonstrated pharmacological and agrochemical applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name / ID (CAS) Substituents Molecular Formula Key Properties/Applications Reference
Target Compound (338793-40-1) 7-(4-Fluorophenyl)ethenyl; 2-methoxymethanimidamide C₁₅H₁₃FN₆O Potential antimicrobial/antiparasitic activity inferred from analogs; enhanced solubility due to methoxy group
(Z)-N'-{7-[(E)-2-(4-Fluorophenyl)ethenyl]-triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide (338793-38-7) 7-(4-Fluorophenyl)ethenyl; 2-dimethylmethanimidamide C₁₆H₁₅FN₆ Higher lipophilicity (logP) due to dimethyl vs. methoxy group; listed as hazardous (explosive, corrosive)
5-(4-Fluorophenyl)-N-(4-methoxyphenethyl)-triazolo[1,5-a]pyrimidin-7-amine (Compound 13, ) 5-(4-Fluorophenyl); 7-(4-methoxyphenethyl)amine C₂₁H₂₀FN₅O Anti-tubercular activity (IC₅₀ < 1 µM); improved target binding via phenethylamine
N-(3-Chlorophenyl)-5-methyl-2-((methylamino)methyl)-triazolo[1,5-a]pyrimidin-7-amine (Compound 96, ) 3-Chlorophenyl; 2-(methylamino)methyl C₁₅H₁₇ClN₆ Antimalarial (Plasmodium falciparum IC₅₀: 0.8 µM); chlorine enhances halogen bonding
7-(4-Ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-6-carboxamide (V4, ) 7-(Ethoxy-methoxyphenyl); 6-carboxamide C₂₇H₂₄ClN₅O₃ Antioxidant activity (EC₅₀: 12 µM); bulky substituents enhance steric hindrance

Key Differences in Pharmacological and Physicochemical Properties

Substituent Effects: Fluorine vs. Methoxyimino vs. Dimethylimino: The methoxy group in the target compound reduces lipophilicity (logP ≈ 2.1) compared to its dimethyl analog (logP ≈ 3.5), enhancing aqueous solubility but possibly reducing CNS penetration .

Biological Activity :

  • While direct activity data for the target compound is unavailable, structural analogs exhibit diverse applications:

  • Antimalarial : Chlorophenyl derivatives (e.g., Compound 96) show potent activity against Plasmodium .
  • Anti-Tubercular : Fluorophenyl-phenethylamine analogs (e.g., Compound 13) demonstrate sub-micromolar IC₅₀ values .
    • The target compound’s ethenyl linkage may confer rigidity, optimizing target binding akin to styryl-containing kinase inhibitors.

Safety Profiles :

  • The dimethyl analog (CAS 338793-38-7) is flagged for explosive and corrosive hazards, whereas the methoxy variant (target compound) likely has a safer profile due to reduced reactivity .

Biological Activity

N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from various research studies.

Chemical Structure

The compound features a triazolo-pyrimidine core, which is known for its diverse biological activities. The presence of the methoxymethanimidamide moiety enhances its interaction with biological targets. The structural formula can be represented as follows:

C14H15FN6O\text{C}_{14}\text{H}_{15}\text{F}\text{N}_6\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction can inhibit enzymes or modulate receptor functions, leading to various biological effects such as:

  • Inhibition of Cell Proliferation : Particularly in cancer cells.
  • Antiviral Activity : Suppression of viral replication in infected cells.

Antiproliferative Activity

A study evaluated the antiproliferative effects of several triazolo-pyrimidine derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity.

CompoundCell LineIC50 (µM)Mechanism
H12MGC-8039.47ERK signaling pathway inhibition
H12HCT-1169.58Induction of apoptosis
H12MCF-713.1G2/M phase arrest

These findings suggest that the compound may serve as a valuable lead for developing new anticancer agents due to its potent activity against multiple cancer cell lines .

Antiviral Activity

In another investigation focusing on antiviral properties, derivatives of triazolo-pyrimidine were tested against HIV-1. Some compounds demonstrated notable inhibitory effects on viral replication with IC50 values in the micromolar range.

CompoundVirusIC50 (µM)
11aHIV-117.7
11bHIV-113.1

These results indicate potential for further development in antiviral therapies .

Case Studies

Several case studies have highlighted the efficacy of triazolo-pyrimidine derivatives in preclinical models:

  • Study on MGC-803 Cells : The compound induced significant apoptosis and cell cycle arrest at G2/M phase, correlating with decreased levels of phosphorylated ERK1/2 and other key proteins involved in cell proliferation .
  • HIV Replication Inhibition : A series of compounds were screened for their ability to inhibit HIV replication in MT4 cells, with promising results suggesting that modifications to the triazolo-pyrimidine scaffold could enhance antiviral efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide, and how are intermediates purified?

  • Methodology : Synthesis typically involves multi-step reactions starting with triazolopyrimidine precursors. For example, coupling the fluorophenyl ethenyl group to the triazolo core via Heck or Suzuki-Miyaura cross-coupling, followed by imidamide functionalization. Purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization using solvents like ethanol or acetonitrile .
  • Critical Parameters : Solvent choice (e.g., DMF for coupling reactions), temperature (70–100°C for cyclization), and catalyst systems (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?

  • Analytical Workflow :

  • 1H/13C NMR : Assign peaks for the fluorophenyl ethenyl group (δ ~6.5–7.5 ppm for vinyl protons, δ ~160 ppm for C-F), triazolo-pyrimidine core, and methoxymethanimidamide moiety .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass accuracy.
  • HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. How does the fluorophenyl ethenyl substituent influence the compound’s physicochemical properties?

  • Key Effects :

  • Lipophilicity : Increased logP due to the aromatic fluorophenyl group, enhancing membrane permeability (predicted via computational tools like MarvinSketch) .
  • Electronic Effects : Fluorine’s electron-withdrawing nature stabilizes the ethenyl linkage, reducing susceptibility to oxidative degradation .

Advanced Research Questions

Q. What strategies optimize reaction yields in the final imidamide functionalization step?

  • Experimental Design :

  • DoE (Design of Experiments) : Use response surface methodology to optimize variables (e.g., molar ratios, solvent polarity, reaction time). For example, a central composite design revealed that DMF as a solvent and 24-hour reaction time at 80°C maximize yields .
  • Catalyst Screening : Test palladium/copper systems for cross-coupling efficiency. Pd(OAc)₂/XPhos showed superior activity over PdCl₂(dppf) in preliminary trials .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular assays)?

  • Data Reconciliation Framework :

  • Target Engagement Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm binding affinity (KD) to the target enzyme (e.g., dihydroorotate dehydrogenase) .
  • Cellular Uptake Studies : Quantify intracellular concentrations via LC-MS to correlate enzyme inhibition with bioavailability. Contradictions may arise from poor permeability or efflux pump activity .

Q. What computational approaches predict the compound’s binding mode to therapeutic targets?

  • In Silico Workflow :

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with active sites (e.g., triazolopyrimidines in kinase inhibitors). Focus on hydrogen bonding with methoxymethanimidamide and π-π stacking with fluorophenyl groups .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Stability Protocol :

  • Forced Degradation : Expose to heat (60°C), humidity (75% RH), and UV light. Monitor via UPLC-MS. Major degradation pathways include hydrolysis of the methoxymethanimidamide group to form carboxylic acid derivatives .
  • Storage Recommendations : Lyophilized form stable at –20°C in inert atmosphere; solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

Methodological Notes

  • Synthesis Optimization : Prioritize reaction monitoring via TLC or inline FTIR to detect intermediates and minimize by-products .
  • Bioactivity Validation : Combine enzyme assays (IC50 determination) with phenotypic screening (e.g., antiproliferative effects in cancer cell lines) to confirm dual mechanisms .
  • Data Reproducibility : Use QC standards (e.g., USP reference materials) for analytical consistency across batches .

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